molecular formula C2D4O B1165882 Formalin-d2 (DNPH Derivative) CAS No. 74421-01-5

Formalin-d2 (DNPH Derivative)

Cat. No.: B1165882
CAS No.: 74421-01-5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formalin-d2 (DNPH Derivative) is a deuterated form of formaldehyde that has been derivatized with 2,4-dinitrophenylhydrazine. This compound is primarily used in analytical chemistry for the detection and quantification of formaldehyde and other carbonyl compounds. The deuterium labeling allows for more precise analytical measurements, especially in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Formalin-d2 (DNPH Derivative) is synthesized by reacting deuterated formaldehyde with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction typically involves mixing deuterated formaldehyde with an acidic solution of 2,4-dinitrophenylhydrazine, resulting in the formation of the hydrazone derivative.

Industrial Production Methods: In an industrial setting, the production of Formalin-d2 (DNPH Derivative) involves the large-scale reaction of deuterated formaldehyde with 2,4-dinitrophenylhydrazine. The process is carried out in a controlled environment to ensure the purity and stability of the final product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Formalin-d2 (DNPH Derivative) primarily undergoes nucleophilic addition reactions. The hydrazone derivative formed is stable and can be used for further analysis.

Common Reagents and Conditions:

    Reagents: Deuterated formaldehyde, 2,4-dinitrophenylhydrazine, acidic catalyst (e.g., hydrochloric acid).

    Conditions: The reaction is typically carried out at room temperature under acidic conditions to facilitate the formation of the hydrazone derivative.

Major Products: The major product of the reaction is the hydrazone derivative of deuterated formaldehyde, which is a stable compound used for analytical purposes.

Scientific Research Applications

Formalin-d2 (DNPH Derivative) has a wide range of applications in scientific research:

    Chemistry: Used for the detection and quantification of formaldehyde and other carbonyl compounds in various samples.

    Biology: Employed in studies involving the metabolism of formaldehyde and its effects on biological systems.

    Medicine: Utilized in the analysis of formaldehyde exposure in medical and environmental studies.

    Industry: Applied in the monitoring of formaldehyde levels in industrial processes and environmental samples.

Mechanism of Action

The mechanism of action of Formalin-d2 (DNPH Derivative) involves the nucleophilic addition of 2,4-dinitrophenylhydrazine to the carbonyl group of deuterated formaldehyde. This reaction forms a stable hydrazone derivative, which can be easily detected and quantified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. The deuterium labeling enhances the accuracy and sensitivity of these measurements.

Comparison with Similar Compounds

    Formaldehyde (DNPH Derivative): Similar to Formalin-d2 (DNPH Derivative) but without deuterium labeling.

    Acetaldehyde (DNPH Derivative): Another carbonyl compound derivatized with 2,4-dinitrophenylhydrazine.

    Benzaldehyde (DNPH Derivative): A benzene ring-containing aldehyde derivatized with 2,4-dinitrophenylhydrazine.

Uniqueness: Formalin-d2 (DNPH Derivative) is unique due to its deuterium labeling, which provides enhanced analytical precision and sensitivity. This makes it particularly valuable in studies requiring accurate quantification of formaldehyde and other carbonyl compounds.

Properties

CAS No.

74421-01-5

Molecular Formula

C2D4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.